1-Aminoimidazolidin-2-one chemical properties and structure
1-Aminoimidazolidin-2-one chemical properties and structure
An In-depth Technical Guide to 1-Aminoimidazolidin-2-one: Chemical Properties, Structure, and Applications
Introduction
1-Aminoimidazolidin-2-one, a heterocyclic compound featuring a cyclic urea core, serves as a crucial structural motif and versatile building block in medicinal chemistry and drug development. Its unique combination of a rigid five-membered ring and a reactive amino group makes it an attractive scaffold for creating conformationally constrained peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, offering valuable insights for researchers and scientists in the field.
Chemical Identity and Structure
1-Aminoimidazolidin-2-one is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group, with an amino group substituted at the N-1 position.
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IUPAC Name : 1-aminoimidazolidin-2-one[1]
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Synonyms : N-aminoimidazolidinone, 1-amino-2-imidazolidinone, N-amino-2-oxoimidazolidine[1]
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Molecular Formula : C₃H₇N₃O[1]
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Molecular Weight : 101.11 g/mol [1]
Structural Diagram
The 2D structure of 1-Aminoimidazolidin-2-one highlights the core imidazolidinone ring and the exocyclic amino group.
Caption: 2D Chemical Structure of 1-Aminoimidazolidin-2-one.
Physicochemical Properties
The physical and chemical properties of 1-Aminoimidazolidin-2-one are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 101.11 g/mol | [1] |
| Molecular Formula | C₃H₇N₃O | [1] |
| XLogP3 | -1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 101.058911855 Da | [1] |
| Topological Polar Surface Area | 58.4 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
The structure contains both hydrogen bond donors (the NH groups) and acceptors (the carbonyl oxygen and nitrogen atoms), suggesting solubility in polar solvents. Its low rotatable bond count indicates a rigid structure, a desirable feature for a conformational scaffold.
Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the structure of 1-Aminoimidazolidin-2-one.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methylene protons of the imidazolidinone ring (C4 and C5), the proton on the N3 nitrogen, and the protons of the N1-amino group. The methylene protons would likely appear as multiplets in the aliphatic region, while the N-H protons would be broader signals further downfield.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon (C2) in the downfield region (around 160-170 ppm). The two methylene carbons (C4 and C5) would appear in the aliphatic region.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide (around 3200-3400 cm⁻¹). A prominent C=O stretching band for the cyclic urea carbonyl group would be observed around 1650-1700 cm⁻¹.
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Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight (101.11 g/mol ), confirming its elemental composition.
Synthesis and Reactivity
The imidazolidin-2-one scaffold is a common target in organic synthesis. Various methods have been developed for its construction, often involving the cyclization of diamine precursors with carbonylating agents.[3]
Experimental Protocol: Synthesis of N-Aminoimidazolidin-2-one Peptidomimetics
A key synthetic application involves the creation of N-aminoimidazolidin-2-one (Aid) peptidomimetics. This is achieved through the alkylation of a semicarbazone residue with ethylene bromide.[4] This method introduces the rigid Aid scaffold into a peptide backbone.
Step-by-Step Methodology:
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Semicarbazone Formation : A peptide containing a ketone is reacted with a semicarbazide to form the corresponding semicarbazone.
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Cyclization : The resulting peptide-semicarbazone is treated with ethylene bromide in the presence of a base.
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Mechanism : The base deprotonates the urea nitrogen of the semicarbazone, which then acts as a nucleophile. It undergoes an intramolecular cyclization via alkylation with ethylene bromide to form the five-membered N-aminoimidazolidin-2-one ring.[4]
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Purification : The final Aid-containing peptidomimetic is purified using standard chromatographic techniques.
Caption: Workflow for the synthesis of Aid peptidomimetics.
Applications in Research and Drug Development
The imidazolidin-2-one core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[5][6] Its derivatives have shown a wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[5][7][8]
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Conformational Constraint in Peptidomimetics : 1-Aminoimidazolidin-2-one is particularly valuable for creating peptidomimetics. The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can enhance binding affinity to biological targets and improve metabolic stability.[4] This approach is analogous to the well-known Freidinger-Veber lactam strategy for constraining peptide structures.[4]
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Scaffold for Drug Discovery : The core structure provides a versatile template for generating libraries of compounds. The amino group can be readily functionalized to introduce various side chains, allowing for the systematic exploration of structure-activity relationships (SAR).
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Precursors for Diamines : These cyclic ureas can also serve as protected forms of vicinal diamines, which are themselves valuable building blocks in organic synthesis.[9]
Caption: Role of the scaffold in drug discovery.
Safety and Handling
While a specific safety data sheet (SDS) for 1-Aminoimidazolidin-2-one was not found, data for related compounds like 2-imidazolidinone and its derivatives suggest that appropriate safety measures should be taken. The parent compound, 2-imidazolidinone, is classified as an irritant.[10][11] Derivatives such as 1-(2-Aminoethyl)imidazolidin-2-one are classified as corrosive and can cause severe skin burns and eye damage.[12][13][14]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood.
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Handling : Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
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Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 1-Aminoimidazolidin-2-one.
Conclusion
1-Aminoimidazolidin-2-one is a heterocyclic compound of significant interest to medicinal chemists and drug developers. Its rigid structure, combined with the synthetic accessibility of its derivatives, makes it an excellent scaffold for controlling molecular conformation, particularly in the design of peptidomimetics. The broad spectrum of biological activities reported for the imidazolidin-2-one class underscores its potential for the discovery of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in research and development.
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